molecular formula C23H25NO5S3 B11656122 dimethyl 2-(1-butanoyl-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-(1-butanoyl-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11656122
M. Wt: 491.6 g/mol
InChI Key: TYZDDIQZELGNOA-UHFFFAOYSA-N
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Description

Dimethyl 2-(1-butanoyl-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a heterocyclic compound featuring a quinoline core fused with a 1,3-dithiole ring. The structure includes a butanoyl substituent at the 1-position of the quinoline moiety and methyl groups at the 2,2,7-positions. The 3-thioxo group and dicarboxylate ester functionalities contribute to its electronic and steric properties, making it relevant for applications in materials science or medicinal chemistry.

Properties

Molecular Formula

C23H25NO5S3

Molecular Weight

491.6 g/mol

IUPAC Name

dimethyl 2-(1-butanoyl-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C23H25NO5S3/c1-7-8-15(25)24-14-11-12(2)9-10-13(14)16(19(30)23(24,3)4)22-31-17(20(26)28-5)18(32-22)21(27)29-6/h9-11H,7-8H2,1-6H3

InChI Key

TYZDDIQZELGNOA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C2=C(C=CC(=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiproliferative agent-50 typically involves a multi-step process. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as triethylamine . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of Antiproliferative agent-50 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure that the compound meets the required standards for pharmaceutical use. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Antiproliferative agent-50 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, enhancing the versatility of Antiproliferative agent-50 in different applications.

Scientific Research Applications

Pharmaceutical Development

Dimethyl 2-(1-butanoyl-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has shown promise in the development of new pharmaceutical compounds. Its structural components may contribute to biological activity against specific diseases. Research has indicated potential applications in:

  • Anticancer Agents : Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Antioxidant Properties

The compound's thioxo and dithiole functionalities suggest potential antioxidant properties. Studies have indicated that derivatives of dithiole compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Agricultural Chemistry

Research indicates that compounds similar to this compound may be used as agrochemicals to enhance plant growth or as biopesticides due to their biological activity against pests.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of similar quinoline-based compounds. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis.

Case Study 2: Antioxidant Efficacy

Research conducted on dithiole derivatives highlighted their effectiveness as antioxidants. In vitro assays demonstrated significant reductions in reactive oxygen species (ROS) levels when treated with these compounds.

Mechanism of Action

The mechanism of action of Antiproliferative agent-50 involves its interaction with cellular targets that regulate cell growth and division. The compound binds to nuclear DNA, causing DNA lesions that inhibit transcription and induce apoptosis. This process involves the activation of various signaling pathways, including the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis . The compound’s ability to induce oxidative stress and disrupt mitochondrial function further contributes to its antiproliferative effects.

Comparison with Similar Compounds

Dimethyl 2-(1-(2-Fluorobenzoyl)-2,2-Dimethyl-3-Thioxo-2,3-Dihydroquinolin-4(1H)-Ylidene)-1,3-Dithiole-4,5-Dicarboxylate (CAS 307339-95-3)

  • Structural Difference: Replaces the butanoyl group with a 2-fluorobenzoyl moiety.
  • Properties: Higher molecular weight (529.6 g/mol) due to the aromatic fluorine substituent. The electron-withdrawing fluorine atom likely enhances stability and alters electronic transitions compared to the aliphatic butanoyl group .

Dimethyl 2-(1-(4-Nitrobenzoyl)-2,2,8-Trimethyl-3-Thioxo-2,3-Dihydroquinolin-4(1H)-Ylidene)-1,3-Dithiole-4,5-Dicarboxylate (CAS 331416-84-3)

  • Structural Difference : Features a 4-nitrobenzoyl substituent and an additional methyl group at the 8-position.
  • Properties: Molecular formula C₂₆H₂₂N₂O₇S₃.

Analogues with Modified Ester Groups

Diethyl 2-(2,2,7-Trimethyl-3-Thioxo-2,3-Dihydroquinolin-4(1H)-Ylidene)-1,3-Dithiole-4,5-Dicarboxylate

  • Structural Difference : Ethyl esters replace methyl esters.
  • Properties : Increased hydrophobicity compared to the dimethyl variant, which may influence solubility in organic solvents. Ethyl esters generally exhibit slower hydrolysis rates, affecting stability in biological systems .

Heterocyclic Analogues with Divergent Cores

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate

  • Structural Difference: Imidazopyridine core instead of quinoline-dithiole fusion.
  • Properties: Molecular weight 51% (purity-adjusted), melting point 243–245°C.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₅H₂₆N₂O₆S₃* ~538.6 (estimated) Butanoyl, methyl, thioxo Aliphatic acyl, moderate hydrophobicity
Dimethyl 2-(1-(2-Fluorobenzoyl)-...) C₂₆H₂₁FNO₆S₃ 529.6 2-Fluorobenzoyl Enhanced electronic stability
Dimethyl 2-(1-(4-Nitrobenzoyl)-...) C₂₆H₂₂N₂O₇S₃ 578.7 4-Nitrobenzoyl High redox reactivity
Diethyl Ester Analogue C₂₆H₃₀N₂O₆S₃ 586.7 Ethyl esters Increased hydrophobicity
Imidazopyridine Analogue C₂₈H₂₅N₃O₇ 539.5 Nitrophenyl, cyano High melting point, polar interactions

*Estimated based on structural similarity to CAS 307339-95-3.

Discussion of Structural Impact on Properties

  • Acyl Substituents: Aliphatic groups (e.g., butanoyl) confer flexibility and moderate lipophilicity, whereas aromatic substituents (fluorobenzoyl, nitrobenzoyl) enhance electronic effects and rigidity. Nitro groups may favor applications in photodynamic therapy or as intermediates in synthetic chemistry .
  • Ester Groups : Methyl esters offer higher polarity and faster metabolic degradation compared to ethyl esters, which are more suited for sustained-release formulations .
  • Core Heterocycles: Quinoline-dithiole systems may exhibit unique π-conjugation for optoelectronic uses, while imidazopyridines could be prioritized in medicinal chemistry due to their prevalence in bioactive molecules .

Biological Activity

Dimethyl 2-(1-butanoyl-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that exhibits a range of biological activities. This article reviews its properties, synthesis methods, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC23H25NO5S3
Molecular Weight491.6 g/mol
IUPAC NameThis compound
InChI KeyTYZDDIQZELGNOA-UHFFFAOYSA-N

This compound features a unique quinoline-derived structure that includes a dithiole moiety with carboxylate groups and a thioxo group.

Synthesis

The synthesis of this compound involves several steps typical for complex organic compounds. The synthesis routes often explore the reactivity of the dithiole and quinoline components to create derivatives with enhanced biological activity. Research indicates that hybrid derivatives of dithioloquinolinethiones show promising results in various biological assays .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies utilizing computer-aided drug design have identified several derivatives with potent inhibitory effects against various kinases involved in cancer progression. Notably, certain derivatives showed IC50 values as low as 0.25 μM against specific cancer targets .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Dithioloquinolinethiones have demonstrated efficacy against both bacterial and fungal pathogens. In comparative studies against standard antibiotics like ampicillin and ketoconazole, some derivatives exhibited superior antimicrobial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in multiple studies. Compounds derived from dithioloquinolinethiones have shown comparable or superior anti-inflammatory effects to established drugs such as indomethacin. This suggests a multifaceted mechanism of action that could be exploited for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds:

  • Antitumor Screening : A study screened various dithioloquinolinethione derivatives for their ability to inhibit kinases associated with tumor growth. Compounds were found to exhibit significant inhibition rates (>85%) against multiple targets including JAK3 and NPM1-ALK .
  • Antimicrobial Efficacy : Research comparing the antimicrobial activity of new dithioloquinolinethione derivatives against common pathogens revealed that several compounds outperformed traditional antibiotics in both bactericidal and fungicidal assays .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to various biological targets. These studies support the hypothesis that modifications to the dithiole structure can enhance biological activity through improved target interaction .

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